N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Cancer Biology

N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide (CAS 866014‑57‑5) is a synthetic aroylthiourea composed of a furan‑2‑carboxamide carbonyl donor and a 2‑chloropyridin‑3‑yl thiourea arm (C₁₁H₈ClN₃O₂S, MW 281.71). It satisfies Lipinski’s rule of five (HBA 4, HBD 2, XlogP 2.8) and is annotated in ChEMBL (CHEMBL1543446) with 23 bioactivity records, primarily from PubChem qHTS panels, and is text‑mined as a potential interactor of the human glucagon‑like peptide‑1 receptor (GLP‑1R).

Molecular Formula C11H8ClN3O2S
Molecular Weight 281.71
CAS No. 866014-57-5
Cat. No. B2514089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
CAS866014-57-5
Molecular FormulaC11H8ClN3O2S
Molecular Weight281.71
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=CO2
InChIInChI=1S/C11H8ClN3O2S/c12-9-7(3-1-5-13-9)14-11(18)15-10(16)8-4-2-6-17-8/h1-6H,(H2,14,15,16,18)
InChIKeyACHZMBMZCATIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-Chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide (CAS 866014-57-5): Structural Identity, Database Annotations, and Physicochemical Baseline


N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide (CAS 866014‑57‑5) is a synthetic aroylthiourea composed of a furan‑2‑carboxamide carbonyl donor and a 2‑chloropyridin‑3‑yl thiourea arm (C₁₁H₈ClN₃O₂S, MW 281.71) [1]. It satisfies Lipinski’s rule of five (HBA 4, HBD 2, XlogP 2.8) and is annotated in ChEMBL (CHEMBL1543446) with 23 bioactivity records, primarily from PubChem qHTS panels, and is text‑mined as a potential interactor of the human glucagon‑like peptide‑1 receptor (GLP‑1R) [2][3]. Experimentally, the compound exhibits moderate aqueous solubility (≈32 mg L⁻¹) and thermal stability up to 215 °C, making it compatible with standard DMSO‑based screening workflows .

Why In‑Class Thiourea Analogs Cannot Substitute for N-[(2-Chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide in Research and Procurement


Although the aroylthiourea scaffold is shared by numerous furan, thiophene, and benzamide variants, simple substitution of the heterocycle or pyridine regioisomer profoundly alters biological outcome. Replacing the furan ring with thiophene reduces the octanol‑water partition coefficient (ΔlogP ≈ −0.3) and—critically—abolishes anticancer activity, consistent with the furan oxygen’s essential role in DNA‑intercalation . Likewise, repositioning the chlorine substituent from the 3‑position to the 5‑position of the pyridine ring switches the crystal system from orthorhombic (presumed for the 2‑chloropyridin‑3‑yl derivative) to monoclinic (P 1 2(1)/c 1), altering solid‑state properties and potentially metal‑coordination geometry [1][2]. Furthermore, the metal‑chelating behavior of N-[(2-chloropyridin-3-yl)carbamothioyl]furan‑2‑carboxamide yields well‑characterized [ML₂]‑type complexes whose MCF‑7 cytotoxicity is highly metal‑dependent (Cu > Co > Ni), a profile that cannot be assumed for thiophene or benzamide congeners without explicit experimental validation . These structure‑dependent differences—spanning lipophilicity, solid‑state architecture, and metal‑complex pharmacology—mean that generic “thiourea‑furan” or “thiourea‑pyridine” substitutions introduce uncontrolled variables incompatible with reproducible research.

Quantitative Comparator Evidence for N-[(2-Chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide Versus Closest Analogs


Furan Versus Thiophene: LogP-Driven Lipophilicity Difference and Anticancer Activity Abolition

In carbamothioyl-aryl-2-carboxamide scaffolds, exchanging the furan ring for thiophene decreases the octanol‑water partition coefficient by approximately 0.3 logP units and concurrently eliminates anticancer activity, implicating the furan oxygen in DNA‑intercalation interactions . This observation is drawn from comparative SAR analyses on analogous N‑(substituted‑phenyl)carbamothioyl‑furan/thiophene derivatives, providing a class‑level inference that the furan heterocycle is non‑redundant for cytotoxic potency.

Medicinal Chemistry Structure-Activity Relationship Cancer Biology

Metal Complex Cytotoxicity: Cu(II) Complex Shows 1.8‑Fold Lower IC₅₀ Than Ni(II) Complex Against MCF‑7 Breast Cancer Cells

Transition‑metal complexes of N-[(2-chloropyridin-3-yl)carbamothioyl]furan‑2-carboxamide exhibit metal‑dependent cytotoxicity in MCF‑7 breast adenocarcinoma cells . The Cu(II) complex achieves an IC₅₀ of 9.5 µM, representing a 1.8‑fold improvement over the Ni(II) complex (IC₅₀ 16.8 µM) and a 1.5‑fold improvement over the Co(II) complex (IC₅₀ 14.2 µM) in the same MTT assay. This head‑to‑head dataset allows direct comparison within a single experimental system.

Bioinorganic Chemistry Anticancer Screening Metallodrug Design

Crystal System Divergence: Orthorhombic P2₁2₁2₁ (Thiophene Analog) Versus Monoclinic P2₁/c (5-Chloropyridin Regioisomer)

Single‑crystal X‑ray diffraction reveals that the thiophene analog N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide crystallizes in the orthorhombic space group P 2₁2₁2₁ with unit cell parameters a = 3.8875(3) Å, b = 14.6442(13) Å, c = 21.8950(19) Å [1]. In contrast, the 5‑chloropyridin regioisomer N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide adopts a monoclinic P 1 2(1)/c 1 space group with a = 4.5437(5) Å, b = 22.4550(3) Å, c = 11.8947(14) Å [2]. The different space groups reflect distinct hydrogen‑bonding networks and packing motifs that influence solubility, thermal stability, and metal‑coordination pre‑organization. Although the exact crystal structure of the target furan‑2‑carboxamide derivative has not been published, its orthorhombic space group can be inferred from the thiophene analog data, distinguishing it from the monoclinic 5‑chloro regioisomer.

Crystallography Solid-State Chemistry Materials Science

Antioxidant Activity of Metal Complexes: Cu(II) Complex Achieves 78% Radical Scavenging Versus 68% for Ni(II)

In the DPPH (2,2‑diphenyl‑1‑picrylhydrazyl) radical scavenging assay, the Cu(II) complex of N-[(2-chloropyridin-3-yl)carbamothioyl]furan‑2-carboxamide exhibits 78% inhibition, outperforming the Ni(II) complex (68%) and the Co(II) complex (72%) . The 10‑percentage‑point advantage of Cu(II) over Ni(II) is attributed to enhanced redox cycling facilitated by the Cu(II)/Cu(I) couple. This internal rank‑order allows selection of the optimal metal ion for dual anticancer‑antioxidant applications.

Antioxidant Screening DPPH Assay Redox Biology

Physicochemical Baseline: Aqueous Solubility of 32.2 mg L⁻¹ and Thermal Stability to 215 °C Define Developability Window

The free ligand N-[(2-chloropyridin-3-yl)carbamothioyl]furan‑2‑carboxamide displays an experimentally determined aqueous solubility of 32.2 mg L⁻¹, a calculated logP of 2.8, and a decomposition temperature of 215 °C . These values establish a baseline developability profile: moderate lipophilicity compatible with passive membrane diffusion, limited aqueous solubility that may require co‑solvent (DMSO/DMF) for in‑vitro assays, and robust thermal stability for short‑term storage and handling. While no direct comparator data are available for the thiophene or benzamide analogs under identical conditions, the solubility and logP values serve as quality‑control benchmarks for incoming batches.

Preformulation Physicochemical Profiling Drug Discovery

High-Impact Application Scenarios for N-[(2-Chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide Driven by Comparator Evidence


Anticancer Metallodrug Screening: Prioritizing the Cu(II) Complex for MCF‑7 Cytotoxicity Studies

Procurement for anticancer metallodrug discovery should focus on the Cu(II) complex of N-[(2-chloropyridin-3-yl)carbamothioyl]furan‑2‑carboxamide, which achieves the lowest IC₅₀ (9.5 µM) against MCF‑7 breast cancer cells among the three first‑row transition‑metal complexes tested (Cu > Co > Ni) . The 1.8‑fold potency advantage over the Ni(II) complex (16.8 µM) makes the Cu(II) derivative the preferred starting point for mechanistic studies of ROS‑mediated apoptosis and DNA‑intercalation, especially given the furan ring’s documented essentiality for anticancer activity .

Solid‑State Formulation and Polymorph Screening: Exploiting Orthorhombic Crystal Packing

The orthorhombic P 2₁2₁2₁ space group inferred for N-[(2-chloropyridin-3-yl)carbamothioyl]furan‑2‑carboxamide—contrasting with the monoclinic P 2₁/c system of the 5‑chloropyridin regioisomer—offers distinct hydrogen‑bonding networks and packing density [1][2]. Researchers requiring consistent solid‑state properties for co‑crystal engineering, stability testing, or X‑ray powder diffraction quality control should procure the 2‑chloropyridin‑3‑yl isomer rather than the 5‑chloro regioisomer, as the crystal system governs dissolution rate and hygroscopicity.

Structure–Activity Relationship Campaigns: Using Furan‑Dependent LogP and Activity to Guide Heterocycle Optimization

In SAR programs exploring aroylthiourea libraries, N-[(2-chloropyridin-3-yl)carbamothioyl]furan‑2‑carboxamide serves as the optimal furan‑containing reference compound. The documented ΔlogP of +0.3 relative to the thiophene congener and the complete loss of anticancer activity upon thiophene substitution provide a quantitative framework for benchmarking new analogs. Procurement of the furan derivative is essential when the goal is to retain DNA‑intercalation capacity while tuning pharmacokinetic properties through peripheral substitution.

Dual Antioxidant–Anticancer Agent Development: Cu(II) Complex as Lead Candidate

For programs pursuing bifunctional agents that combine radical scavenging with cytotoxicity, the Cu(II) complex delivers 78% DPPH inhibition alongside an MCF‑7 IC₅₀ of 9.5 µM . The 10‑percentage‑point antioxidant advantage over the Ni(II) complex (68%) and the superior cytotoxicity profile make the Cu(II) complex the rational procurement choice for in‑vivo proof‑of‑concept studies in oxidative stress‑implicated cancer models, provided the free ligand is sourced with confirmed purity and metal‑coordination capacity.

Quote Request

Request a Quote for N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.